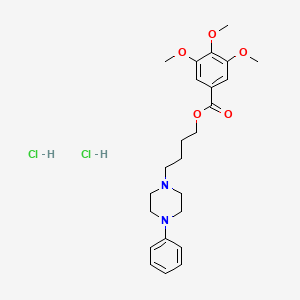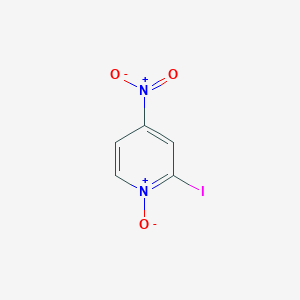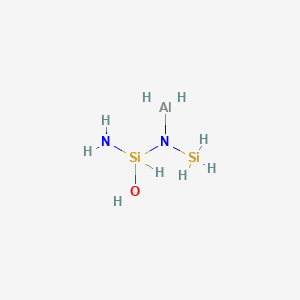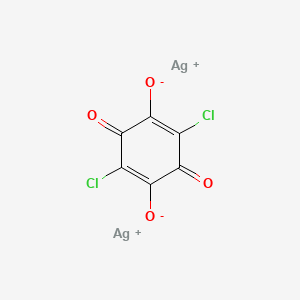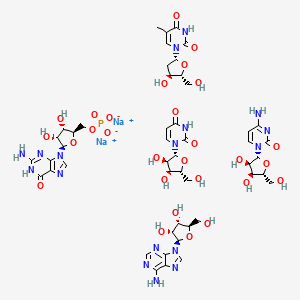
Vitacic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an essential nutrient for humans and certain other animal species, playing a crucial role in tissue repair, collagen synthesis, and the enzymatic production of certain neurotransmitters . Vitacic is also known for its antioxidant properties, helping to protect cells from damage caused by free radicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The industrial synthesis of Vitacic typically involves the Reichstein process, which starts with the hydrogenation of D-glucose to D-sorbitol. This is followed by microbial oxidation to L-sorbose, which is then chemically oxidized to 2-keto-L-gulonic acid. Finally, this compound is lactonized to produce ascorbic acid .
Industrial Production Methods
In modern industrial production, the two-step fermentation process is often used. This method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using genetically modified bacteria, followed by chemical conversion to ascorbic acid. This process is more efficient and environmentally friendly compared to the traditional Reichstein process .
Analyse Des Réactions Chimiques
Types of Reactions
Vitacic undergoes various chemical reactions, including:
Oxidation: Ascorbic acid can be oxidized to dehydroascorbic acid, which can further hydrolyze to diketogulonic acid.
Reduction: It acts as a reducing agent in many biochemical reactions, donating electrons to neutralize free radicals.
Substitution: Ascorbic acid can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium iodate, often used in titrimetric analysis.
Reduction: Ascorbic acid itself is a reducing agent and can reduce compounds like ferric ions to ferrous ions.
Substitution: Strong acids like hydrochloric acid can facilitate substitution reactions involving ascorbic acid.
Major Products Formed
Dehydroascorbic acid: Formed through oxidation.
Diketogulonic acid: Formed through further hydrolysis of dehydroascorbic acid.
Applications De Recherche Scientifique
Vitacic has a wide range of applications in scientific research:
Mécanisme D'action
Vitacic exerts its effects primarily through its role as a cofactor in enzymatic reactions. It is essential for the hydroxylation of proline and lysine residues in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues . As an antioxidant, it donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage . It also enhances the absorption of non-heme iron by reducing ferric ions to ferrous ions in the gastrointestinal tract .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in the body.
Diketogulonic acid: A degradation product of dehydroascorbic acid.
Erythorbic acid: A stereoisomer of ascorbic acid with similar antioxidant properties but lower biological activity.
Uniqueness
Vitacic is unique due to its dual role as both a vitamin and an antioxidant. Unlike its stereoisomer erythorbic acid, this compound is biologically active and essential for human health. Its ability to participate in a wide range of biochemical reactions, including collagen synthesis and immune function, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
78837-98-6 |
|---|---|
Formule moléculaire |
C48H64N17Na2O28P |
Poids moléculaire |
1404.1 g/mol |
Nom IUPAC |
disodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1 |
Clé InChI |
FKKZQICWWIUIPM-CMCQJTTPSA-L |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
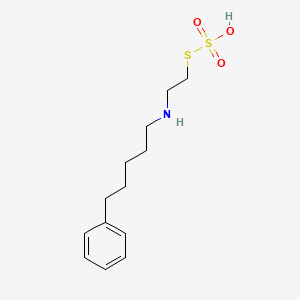
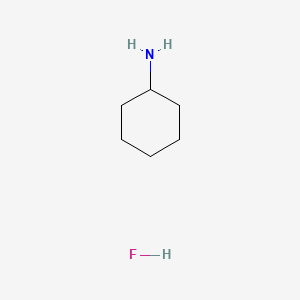
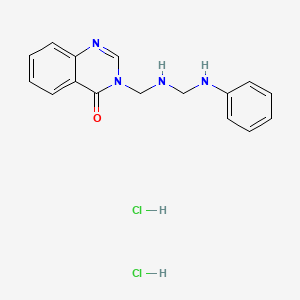
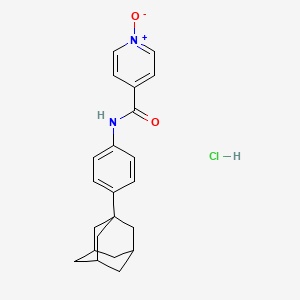
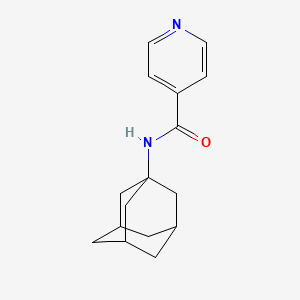
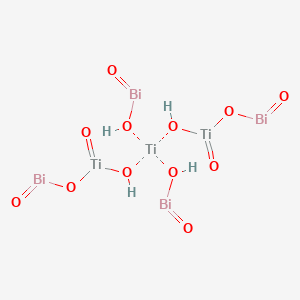
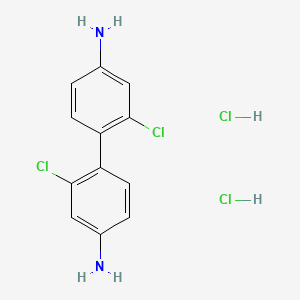
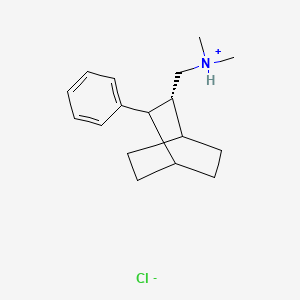
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
